6-Amino-4-methylquinolin-2(1H)-one is an organic compound belonging to the quinoline family, characterized by a quinoline ring structure with an amino group and a methyl group at specific positions. The molecular formula of this compound is , and its molecular weight is approximately 174.20 g/mol. The compound is recognized for its potential pharmacological properties and serves as a building block in various synthetic applications.
Research indicates that compounds similar to 6-Amino-4-methylquinolin-2(1H)-one exhibit various biological activities, including:
The synthesis of 6-Amino-4-methylquinolin-2(1H)-one can be achieved through several methods:
6-Amino-4-methylquinolin-2(1H)-one has various applications in pharmaceutical research and development:
Interaction studies involving 6-Amino-4-methylquinolin-2(1H)-one often focus on its binding affinity with biological targets such as enzymes or receptors:
Several compounds share structural similarities with 6-Amino-4-methylquinolin-2(1H)-one. Below is a comparison highlighting their uniqueness:
| Compound Name | CAS Number | Molecular Formula | Unique Features |
|---|---|---|---|
| 3-Amino-6-chloro-1-methylquinolin-2(1H)-one | 5220-02-0 | C16H13ClN2O | Contains chlorine; related to diazepam impurities. |
| 4-Methyl-1-phenylquinolin-2(1H)-one | 2540-30-9 | C16H13NO | Features a phenyl group; different biological activities. |
| 7-Amino-4-methylquinolin-2(1H)-one | 19840-99-4 | C10H10N2O | Similar structure; potential anti-cancer properties. |
| 6-Fluoro-1-propylquinolin-2(1H)-one | 106372-89-8 | C12H10FN | Fluorine substitution alters pharmacological profiles. |
These compounds illustrate the diversity within the quinoline class and their varied applications based on slight modifications in their chemical structures. Each compound's unique properties contribute to its potential therapeutic uses, making them significant in medicinal chemistry research.